molecular formula C4H7N3O3 B1678609 Pyruvic acid semicarbazone CAS No. 2704-30-5

Pyruvic acid semicarbazone

Cat. No.: B1678609
CAS No.: 2704-30-5
M. Wt: 145.12 g/mol
InChI Key: MGIAKYQGSBSNMG-KXFIGUGUSA-N
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Description

Pyruvic acid semicarbazone is a derivative of pyruvic acid, which is an important intermediate in various metabolic pathways. This compound is formed by the reaction of pyruvic acid with semicarbazide. This compound is of interest due to its potential biological activities and its role in coordination chemistry.

Mechanism of Action

Target of Action

The primary target of Pyruvic acid semicarbazone is Pyruvate , the conjugate base of Pyruvic acid . Pyruvate is a key intersection in several metabolic pathways throughout the cell .

Biochemical Pathways

This compound affects several biochemical pathways. It can be made from glucose through glycolysis, converted back to carbohydrates (such as glucose) via gluconeogenesis, or to fatty acids through acetyl-CoA . It can also be used to construct the amino acid alanine and can be converted into ethanol . This compound supplies energy to living cells through the citric acid cycle (also known as the Krebs cycle) when oxygen is present (aerobic respiration); when oxygen is lacking, it ferments to produce lactic acid .

Pharmacokinetics

It’s known that pyruvic acid cannot be crystallized and decomposes at higher temperatures . It is also chemically reactive due to its peculiar molecular structure and has a tendency to polymerize . Thus, at high concentrations, various types of reactions lead to lower yield of the product .

Result of Action

The result of the action of this compound is the production of ATP, which is crucial for cellular metabolism . It plays a key role in controlling the metabolic flux and ATP production .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the presence or absence of oxygen determines whether it undergoes aerobic respiration or fermentation . Additionally, its stability and efficacy can be affected by temperature, as it decomposes at higher temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions: The traditional method for synthesizing pyruvic acid semicarbazone involves the reaction of pyruvic acid with semicarbazide hydrochloride. The reaction typically occurs in an aqueous medium at room temperature. The general reaction is as follows: [ \text{CH}_3\text{COCOOH} + \text{H}_2\text{NNHCONH}_2 \rightarrow \text{CH}_3\text{COC(NHCONH}_2\text{)NH}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as reactive extraction and crystallization may be employed to isolate and purify the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydrazine derivatives.

    Substitution: this compound can participate in substitution reactions, where the semicarbazone group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce hydrazine derivatives.

Scientific Research Applications

Pyruvic acid semicarbazone has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: this compound derivatives are investigated for their therapeutic potential in treating various diseases.

    Industry: It is used in the synthesis of other chemical compounds and as an intermediate in various industrial processes.

Comparison with Similar Compounds

  • Acetylpyruvic acid semicarbazone
  • Benzoylthis compound
  • Phenylthis compound

Comparison: this compound is unique due to its simple structure and the presence of both keto and semicarbazone functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions. Compared to other similar compounds, this compound may exhibit different biological activities and reactivity profiles due to its specific structural features.

Properties

CAS No.

2704-30-5

Molecular Formula

C4H7N3O3

Molecular Weight

145.12 g/mol

IUPAC Name

(2Z)-2-(carbamoylhydrazinylidene)propanoic acid

InChI

InChI=1S/C4H7N3O3/c1-2(3(8)9)6-7-4(5)10/h1H3,(H,8,9)(H3,5,7,10)/b6-2-

InChI Key

MGIAKYQGSBSNMG-KXFIGUGUSA-N

Isomeric SMILES

C/C(=N/NC(=O)N)/C(=O)O

SMILES

CC(=NNC(=O)N)C(=O)O

Canonical SMILES

CC(=NNC(=O)N)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AI3-51930, Pyruvic acid semicarbazone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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